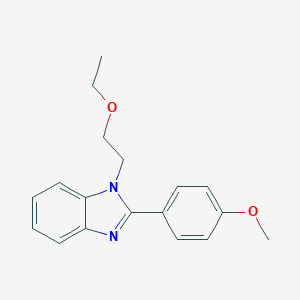
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a synthetic organic compound belonging to the benzimidazole family Benzimidazoles are known for their diverse biological activities and applications in various fields, including medicinal chemistry and materials science
準備方法
The synthesis of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole typically involves multi-step organic reactions. One common synthetic route includes the condensation of o-phenylenediamine with 4-methoxybenzaldehyde, followed by alkylation with 2-ethoxyethyl bromide. The reaction conditions often involve the use of solvents like ethanol or acetonitrile and catalysts such as p-toluenesulfonic acid. Industrial production methods may employ similar synthetic routes but on a larger scale, with optimizations for yield and purity.
化学反応の分析
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding benzimidazole derivatives.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the reduction of specific functional groups.
Substitution: Nucleophilic substitution reactions can occur at the benzimidazole ring, especially at the nitrogen atom, using reagents like alkyl halides or acyl chlorides.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole-2-carboxylic acid derivatives, while reduction may produce amine derivatives.
科学的研究の応用
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound exhibits biological activity, making it a candidate for studies in pharmacology and toxicology.
Medicine: Research has explored its potential as an antimicrobial, antifungal, and anticancer agent.
Industry: It is used in the development of advanced materials, including polymers and coatings, due to its stability and functional properties.
作用機序
The mechanism of action of 1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole involves its interaction with specific molecular targets. In biological systems, it may bind to enzymes or receptors, inhibiting their activity or altering their function. The pathways involved can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with metabolic processes. The exact mechanism depends on the specific application and target.
類似化合物との比較
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole can be compared with other benzimidazole derivatives, such as:
1-(2-Hydroxyethyl)-2-(4-methoxyphenyl)benzimidazole: Similar structure but with a hydroxyethyl group, which may alter its solubility and reactivity.
1-(2-Ethoxyethyl)-2-(4-chlorophenyl)benzimidazole: Contains a chlorophenyl group, which can affect its biological activity and chemical properties.
1-(2-Ethoxyethyl)-2-(4-nitrophenyl)benzimidazole:
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
生物活性
1-(2-Ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole is a compound belonging to the benzimidazole class, which is known for its diverse biological activities. This article aims to provide a comprehensive overview of its biological activity, including antiproliferative, antifungal, and antibacterial properties, as well as insights from case studies and research findings.
Chemical Structure
The chemical structure of this compound can be represented as follows:
Antiproliferative Activity
Research has shown that benzimidazole derivatives, including this compound, exhibit significant antiproliferative effects against various cancer cell lines. A study evaluated the antiproliferative activity of several benzimidazole derivatives, finding that specific substitutions on the phenyl ring enhance this activity.
Key Findings:
- The compound demonstrated effective inhibition against the MDA-MB-231 breast cancer cell line with an IC50 value of approximately 16.38 μM, indicating strong potential as an anticancer agent .
- The structure-activity relationship (SAR) analysis suggests that increasing lipophilicity through alkyl chain substitutions correlates with enhanced antiproliferative effects .
Antifungal Activity
Benzimidazole derivatives are also recognized for their antifungal properties. The compound was tested against common fungal strains such as Candida albicans and Aspergillus niger.
Antifungal Efficacy:
- Minimum inhibitory concentration (MIC) values were recorded at 64 μg/mL for both Candida albicans and Aspergillus niger, indicating moderate antifungal activity compared to standard antifungal agents .
Antibacterial Activity
The antibacterial properties of this compound were evaluated against various bacterial strains.
Results:
- The compound showed significant inhibition against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA), with MIC values of 8 μg/mL, 4 μg/mL, and 4 μg/mL respectively .
- These results position the compound as a promising candidate for further development in antibacterial therapies.
The biological activity of benzimidazole derivatives is often linked to their ability to interfere with cellular processes such as DNA replication and mitochondrial function. The following mechanisms have been proposed:
- Induction of apoptosis in cancer cells through mitochondrial membrane potential disruption .
- Inhibition of tubulin polymerization, which is critical for cell division in both cancerous and bacterial cells .
Case Studies
Several studies have highlighted the potential therapeutic applications of benzimidazole derivatives:
- Anticancer Applications : A study demonstrated that compounds similar to this compound effectively reduced tumor growth in vivo models by inducing apoptosis in cancer cells .
- Antibacterial Efficacy : In a comparative study, the antibacterial activity of this compound was assessed alongside traditional antibiotics, revealing superior efficacy against resistant strains like MRSA .
特性
IUPAC Name |
1-(2-ethoxyethyl)-2-(4-methoxyphenyl)benzimidazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2/c1-3-22-13-12-20-17-7-5-4-6-16(17)19-18(20)14-8-10-15(21-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBCURTAYHLMSQJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOCCN1C2=CC=CC=C2N=C1C3=CC=C(C=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














